molecular formula C13H18N2O3 B5853248 4-methyl-N-(3-methylbutyl)-3-nitrobenzamide

4-methyl-N-(3-methylbutyl)-3-nitrobenzamide

Cat. No. B5853248
M. Wt: 250.29 g/mol
InChI Key: LHPPZWKOBIAWFR-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbutyl)-3-nitrobenzamide, also known as 3-nitro-4-(3-methylbutyl)benzamide or NNMB, is a chemical compound with the molecular formula C14H18N2O3. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). NNMB is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of NNMB is not fully understood. It is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. NNMB has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. This leads to the disruption of the cell wall structure, ultimately resulting in cell death. NNMB has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a major component of fungal cell membranes. This leads to the disruption of the fungal cell membrane structure, ultimately resulting in cell death.
Biochemical and Physiological Effects
NNMB has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. NNMB has been shown to reduce the production of reactive oxygen species (ROS) in animal models of oxidative stress. ROS are known to play a role in various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

NNMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it suitable for use in various assays. However, NNMB has some limitations for lab experiments. It is a toxic compound that can cause harm if not handled properly. It is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for the study of NNMB. One possible direction is the investigation of its potential use as a therapeutic agent for various diseases such as bacterial infections, fungal infections, and inflammatory disorders. Another possible direction is the development of new synthetic strategies for the production of NNMB and its derivatives. Furthermore, the elucidation of the mechanism of action of NNMB could lead to the discovery of new targets for drug development. Overall, the study of NNMB has the potential to contribute to the development of new drugs and agrochemicals with improved efficacy and safety.

Synthesis Methods

NNMB can be synthesized by the reaction of 3-methylbutylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of NNMB as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

NNMB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been investigated for its potential use as a herbicide and insecticide. NNMB has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

4-methyl-N-(3-methylbutyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-5-4-10(3)12(8-11)15(17)18/h4-5,8-9H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPZWKOBIAWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methylbutyl)-3-nitrobenzamide

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